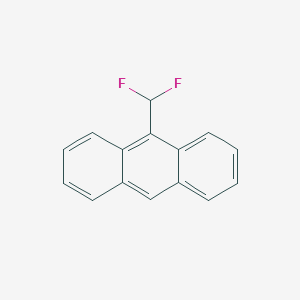
3-(3,5-Dimethylphenyl)azetidine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dimethylphenyl)azetidine Hydrochloride is a chemical compound with the molecular formula C11H16ClN and a molecular weight of 197.70 g/mol . It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics .
Preparation Methods
The synthesis of 3-(3,5-Dimethylphenyl)azetidine Hydrochloride typically involves the reaction of 3,5-dimethylphenylamine with azetidine under specific conditions. One common method includes the use of a base such as potassium carbonate (K2CO3) in a solvent mixture of acetonitrile (MeCN) and methanol (MeOH) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-(3,5-Dimethylphenyl)azetidine Hydrochloride undergoes various chemical reactions due to the ring strain and the presence of the nitrogen atom. Common reactions include:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Scientific Research Applications
3-(3,5-Dimethylphenyl)azetidine Hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylphenyl)azetidine Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The ring strain and the presence of the nitrogen atom make it a potent nucleophile, allowing it to form stable complexes with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
3-(3,5-Dimethylphenyl)azetidine Hydrochloride can be compared with other azetidine derivatives such as:
3,3-Difluoroazetidine Hydrochloride: This compound has fluorine substituents that enhance its lipophilicity and reactivity.
3-(3,5-Dimethoxyphenyl)azetidine Hydrochloride: The presence of methoxy groups increases its electron-donating properties, affecting its reactivity and stability.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other azetidine derivatives.
Properties
Molecular Formula |
C11H16ClN |
|---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
3-(3,5-dimethylphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-8-3-9(2)5-10(4-8)11-6-12-7-11;/h3-5,11-12H,6-7H2,1-2H3;1H |
InChI Key |
MPLTYVSFUOPQBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CNC2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















